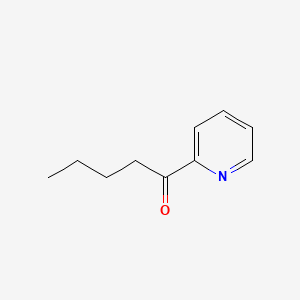

1-(Pyridin-2-YL)pentan-1-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-pyridin-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBHHRPKPZCABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334945 | |

| Record name | 2-VALERYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7137-97-5 | |

| Record name | 2-VALERYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Scaffolds in Organic Synthesis and Functional Materials

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comopenaccessjournals.com Its unique electronic properties, arising from the nitrogen heteroatom, make it a versatile scaffold in a wide array of chemical applications. numberanalytics.comalgoreducation.com Pyridine and its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. numberanalytics.comnih.gov

In organic synthesis, pyridine's basicity and nucleophilic character are widely exploited. algoreducation.com It serves as a catalyst, a reagent in deprotonation reactions, and a ligand in metal complexes, which are crucial for various catalytic processes. algoreducation.comnih.gov The pyridine moiety is found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov Its presence in a molecule can enhance properties like water solubility, which is a significant advantage in the development of therapeutic agents. nih.govmdpi.com

The application of pyridine scaffolds extends to the field of functional materials. Pyridine-based compounds are utilized in the creation of conducting polymers, luminescent materials, and functional nanomaterials. numberanalytics.comnih.gov Their ability to coordinate with metal ions is also leveraged in the development of chemosensors for detecting various ions and neutral species. researchgate.net

Overview of Keto Pyridyl Compounds in Advanced Chemical Science

Keto-pyridyl compounds, also known as acylpyridines, are a class of molecules that feature a ketone functional group attached to a pyridine (B92270) ring. This combination of a carbonyl group and a pyridine moiety gives rise to a rich and diverse range of chemical reactivity and applications. These compounds are significant in medicinal chemistry, catalysis, and materials science. acs.org

The synthesis of acylpyridines can be achieved through various methods, including the iridium-catalyzed [2 + 2 + 2] cycloaddition of diynes with acyl cyanides. acs.org The reactivity of keto-pyridyl compounds is characterized by the interplay between the electron-withdrawing nature of the ketone and the electronic properties of the pyridine ring. They can undergo reactions at the carbonyl group, such as reduction to form chiral alcohols, which are valuable synthetic intermediates. acs.org Additionally, the pyridine ring can participate in substitution reactions. nih.gov

In the realm of advanced chemical science, keto-pyridyl compounds are investigated for their potential in various applications. mriindia.comarcjournals.orgintegratedpublications.in For instance, certain β-keto-enol pyridine derivatives have shown promising antifungal activity. acs.org Furthermore, metal complexes of pyridyl ketones are explored for their catalytic properties in reactions like transfer hydrogenation of other ketones. researchgate.netresearchgate.net The structural versatility of these compounds allows for the fine-tuning of their electronic and steric properties, making them valuable ligands in coordination chemistry.

Research Landscape of 1 Pyridin 2 Yl Pentan 1 One Within Chemical Literature

Direct Synthetic Routes to Pyridyl Ketones

Direct methods for synthesizing pyridyl ketones involve the introduction of a carbonyl group onto a pre-existing pyridine ring or the construction of the ketone in a single primary synthetic operation. These routes are often favored for their atom economy and straightforward nature.

Strategies for Carbonyl Group Introduction onto Pyridine Derivatives

The introduction of a carbonyl group onto the pyridine nucleus is complicated by the ring's electron-deficient nature, which makes it less reactive towards traditional electrophilic substitution reactions like Friedel-Crafts acylation. wikipedia.org Consequently, alternative strategies have been developed.

One effective method involves the reaction of 2-lithiopyridine, generated via a bromine-lithium exchange from 2-bromopyridine, with commercially available esters. This protocol has been successfully implemented in continuous flow systems, allowing for the rapid synthesis of a library of 2-pyridyl ketones. The reaction is fast and efficient, with a broad substrate scope that includes aromatic and alkyl esters. researchgate.net

Another approach is the reaction of organometallic reagents with pyridine nitriles. For instance, the treatment of 2-cyanopyridine (B140075) with a Grignard reagent like hexylmagnesium bromide can produce the corresponding ketone. chemicalbook.com Similarly, aryl nitriles can be used as precursors to obtain aryl ketones. nih.gov

The Chichibabin pyridine synthesis represents a classical approach where ketones can be used as reactants along with aldehydes and ammonia (B1221849) to construct the pyridine ring itself, although this method often suffers from low yields. wikipedia.org More modern methods can utilize dimethyl sulfoxide (B87167) (DMSO) as a carbon source in reactions with ketones and ammonium (B1175870) acetate (B1210297) to form substituted pyridines. mdpi.com

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of pyridyl ketone synthesis. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and additives.

In the synthesis of 2,4,6-triaryl pyridines using a hydrotalcite magnetic nanoparticle catalyst decorated with cobalt, it was found that conducting the reaction with 1.6 mol% of the nanocatalyst at reflux temperature in the absence of a solvent provided the highest yield. orgchemres.org For the iridium-catalyzed asymmetric hydrogenation of 2-pyridyl ketones, base screening revealed that while a strong base like potassium t-butoxide worked well, carbonate bases such as cesium carbonate were optimal, allowing for a reduction in base loading while maintaining high efficiency. rsc.org

In electrochemical hydropyridylation reactions to produce β-pyridyl ketones, investigations showed that heating was favorable, and the choice of ammonium salt was critical, with NH₄I, NH₄Br, and NH₄OAc leading to significantly reduced yields compared to the optimized salt. researchgate.net Similarly, in a dual photoredox/nickel-catalyzed coupling of carboxylic acids and aryl bromides, a mixed solvent system (DMF/CH₃CN) and a combination of inorganic bases (K₃PO₄ and Cs₂CO₃) were found to be essential for favoring the desired C-C bond formation over a competing C-O coupling side reaction. nih.gov

The following table summarizes the optimization of conditions for a specific iridium-catalyzed hydrogenation reaction:

Table 1: Optimization of Reaction Conditions for Asymmetric Hydrogenation of 2-Acetylpyridine (B122185) rsc.org To a 2.0 mL vial in a glove box, 2-acetylpyridine (0.4 mmol), Ir-ligand (0.004 mmol), base (0.01 mmol), and solvent (0.4 mL) were added. The reaction was run under 50 atm of H₂ at room temperature for 10 hours.

| Entry | Ligand | Base | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | f-phamidol | Cs₂CO₃ | i-PrOH | 99 | 99 |

| 2 | f-phamidol | t-BuOK | i-PrOH | 99 | 98 |

| 3 | f-phamidol | Na₂CO₃ | i-PrOH | Trace | - |

| 4 | f-phamidol | K₂CO₃ | i-PrOH | 99 | 98.8 |

| 5 | f-phamidol | Cs₂CO₃ | THF | 99 | 98.2 |

| 6 | f-phamidol | Cs₂CO₃ | EA | 99 | 98.5 |

Multistep Synthetic Pathways from Accessible Precursors

Multistep syntheses provide access to pyridyl ketones from readily available starting materials that are modified in a sequential manner. These pathways offer flexibility in constructing complex molecular architectures.

Transformation of Pyridine-Substituted Carboxylic Acids or Esters

Pyridine-substituted carboxylic acids and their ester derivatives are versatile precursors for ketones. google.com A highly desirable approach is the direct conversion of these acids, although many protocols are limited to forming aromatic ketones. nih.gov However, methods for producing alkyl ketones have been developed. One such strategy employs a dual Ir-photoredox/nickel catalytic system to cross-couple in situ activated carboxylic acids with potassium alkyltrifluoroborates, yielding a variety of aliphatic ketones. nih.govacs.org

A common strategy involves converting the carboxylic acid to a more reactive derivative. For example, S-(2-pyridyl) thioates, prepared from carboxylic acids, react rapidly with Grignard reagents to give ketones in excellent yields. oup.comacs.org This method was successfully applied to the synthesis of precursors for cis-jasmone and dihydrojasmone. oup.com Similarly, N-methoxy-N-methylamides (Weinreb amides) derived from acids like Boc-leucine can be used in multi-step syntheses to generate ketones. google.com

Nickel-catalyzed reductive coupling provides another powerful route. Aryl and alkyl 2-pyridyl esters can be coupled with unactivated alkyl chlorides to produce aryl-alkyl and dialkyl ketones in moderate to excellent yields. rsc.orgresearchgate.net This system demonstrates good functional group tolerance. rsc.org

Formation of the Pentan-1-one Chain through Carbon-Carbon Bond Formations (e.g., Grignard reactions)

The formation of the pentan-1-one side chain is frequently achieved through carbon-carbon bond-forming reactions, with Grignard reactions being a cornerstone of this approach. nih.gov The reaction of a suitable organometallic reagent with an activated pyridine derivative is a common and effective strategy.

A particularly useful method involves the reaction of Grignard reagents with S-(2-pyridyl) thioates. oup.comacs.org The high reactivity is attributed to the formation of a stable six-membered intermediate involving the Grignard reagent and the pyridine nitrogen, which facilitates the addition to the carbonyl group and subsequent elimination of a magnesium thiolate. oup.com This chelation-controlled mechanism often prevents the common side reaction of over-addition to form a tertiary alcohol, which can be a problem when using more reactive substrates like acid chlorides. oup.com

The synthesis of this compound and its analogs can thus be achieved by reacting a pentyl Grignard reagent (e.g., pentylmagnesium bromide) with a 2-substituted pyridine such as S-(2-pyridyl) picolinethioate or 2-cyanopyridine. chemicalbook.comacs.org Copper(I) salts can be used to catalyze and accelerate the coupling of 2-pyridylthioesters with Grignard reagents, enabling the reaction to proceed under mild conditions. acs.orgdigitellinc.com

The following table showcases the yields of various ketones prepared via the reaction of Grignard reagents with S-(2-pyridyl) thioates:

Table 2: Synthesis of Ketones from S-(2-Pyridyl) Thioates and Grignard Reagents oup.com

| Thioate | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| Phenyl Thiobenzoate | Phenylmagnesium Bromide | Benzophenone | 95 |

| S-(2-Pyridyl) 3-phenylpropanethioate | n-Butylmagnesium Bromide | 1-Phenyl-3-heptanone | 93 |

| Phenyl Thiobenzoate | Methylmagnesium Iodide | Acetophenone | 89 |

| S-(2-Pyridyl) hexanethioate | Phenylmagnesium Bromide | 1-Phenyl-1-hexanone | 91 |

Modern Catalytic Approaches in Synthesis

Recent advances in catalysis have provided highly efficient and selective methods for the synthesis of pyridyl ketones. These modern approaches often utilize transition metals to achieve transformations that are difficult to accomplish with classical methods.

Nickel catalysis is prominent in this area. A nickel-catalyzed reductive cross-coupling has been developed for the reaction of 2-pyridyl esters with alkyl chlorides, providing a general method for aryl-alkyl and dialkyl ketone synthesis. rsc.orgresearchgate.net Another nickel-catalyzed method enables the cross-electrophile coupling of alkylpyridinium salts with thiopyridine esters. researchgate.net

Palladium catalysts have also been employed. For example, a palladium-catalyzed reaction of thiol esters with organozinc reagents can produce a variety of ketones while tolerating functional groups like esters and aromatic halides. scispace.com

Dual catalytic systems that combine photoredox catalysis with transition metal catalysis have emerged as a powerful tool. A synergistic approach using an iridium photocatalyst and a nickel catalyst allows for the direct cross-electrophile coupling of carboxylic acids with aryl or alkyl halides to form ketones. nih.gov A similar dual catalytic system enables the direct conversion of carboxylic acids to alkyl ketones using alkyltrifluoroborates. nih.govacs.org

Copper catalysis has proven effective, particularly in accelerating the coupling of S-2-pyridyl thioesters with Grignard reagents, which is valuable for synthesizing complex molecules like SGLT2 inhibitors under mild conditions. acs.orgdigitellinc.com Furthermore, a dual photo/cobalt catalytic system has been developed for the direct oxidative coupling of primary alcohols and alkenes to synthesize ketones. nih.gov

The development of catalysts for the asymmetric reduction of 2-pyridine ketones to chiral alcohols using transition metals like iridium, ruthenium, and iron also highlights the advanced catalytic chemistry surrounding these compounds. rsc.orgthieme-connect.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The construction of the carbon-carbon bond between the pyridine ring and the acyl group is a critical step in the synthesis of this compound and related ketones. Transition metal-catalyzed cross-coupling reactions have become powerful tools for this purpose, offering high efficiency and functional group tolerance. nih.govacs.org These reactions typically involve three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Palladium-catalyzed reactions are particularly prominent in this area. The Negishi coupling, for instance, provides a direct route to pyridyl ketones. This reaction involves the coupling of an organozinc reagent with an organic halide or triflate in the presence of a nickel or palladium catalyst. A notable example is the coupling of pyridine carboxylic acid chlorides with alkylzinc reagents, catalyzed by a palladium complex, to yield the corresponding pyridyl ketones. nih.govacs.org This method is advantageous as it can selectively react with the acid chloride while leaving other sensitive moieties, such as a chloro-substituted pyridine ring, intact. nih.govacs.org

Other metals like rhodium have also been employed in the synthesis of related structures. Rhodium-catalyzed additions of organoboron reagents (like arylboronic acids) to nitriles are effective for creating carbon-carbon bonds, which can lead to the formation of ketones after hydrolysis. scholaris.ca While not a direct route to this compound, these methodologies are crucial for synthesizing a diverse array of polysubstituted pyridines and related ketones. scholaris.ca

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these cross-coupling reactions. Ligands play a significant role in stabilizing the metal center and modulating its reactivity and selectivity. For example, the use of specific phosphine (B1218219) ligands like SPhos can enhance the efficiency of Negishi cross-couplings, even with substrates containing acidic protons. nih.gov

Asymmetric Synthetic Methodologies

The ketone group in this compound allows for asymmetric transformations to produce chiral molecules, which are of significant interest in medicinal chemistry and materials science. thieme-connect.com The most common asymmetric reaction for this class of compounds is the reduction of the ketone to a chiral secondary alcohol. thieme-connect.comnih.gov

Asymmetric hydrogenation is a premier method for this transformation, often utilizing transition metal catalysts with chiral ligands. thieme-connect.comacs.org Rhodium-based catalysts, in particular, have demonstrated exceptional performance. For example, the complex [Rh(COD)Binapine]BF4 has been shown to catalyze the asymmetric hydrogenation of various 2-acylpyridines with high enantioselectivity, often achieving enantiomeric excesses (ee) up to 99% under mild conditions. nih.govresearchgate.net This method is versatile and applicable to a range of 2-acylpyridine derivatives, yielding enantiomerically pure chiral alcohols. acs.orgresearchgate.net

Besides hydrogenation, asymmetric transfer hydrogenation (ATH) offers another effective route. thieme-connect.com This technique uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of molecular hydrogen. Osmium(II) complexes with chiral pybox ligands have been developed as active catalysts for the ATH of aromatic ketones, achieving high conversions and enantioselectivities up to 94%. nih.gov

Other asymmetric methods have also been explored. The asymmetric Henry reaction, which forms a carbon-carbon bond between a carbonyl compound and a nitroalkane, has been successfully applied to 2-acylpyridines using a Nickel-PyBisulidine complex as the catalyst. rsc.org This reaction provides access to chiral β-nitro alcohols, which are versatile synthetic intermediates. rsc.org Furthermore, chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, are emerging as a powerful strategy. For instance, an alcohol dehydrogenase from Lactobacillus kefir can reduce α-halogenated acyl pyridine derivatives to the corresponding chiral alcohols with excellent enantioselectivity (95–>99% ee). nih.gov

Scalability and Process Development for Synthetic Efficiency

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost, safety, efficiency, and environmental impact. beilstein-journals.orgresearchgate.net For the synthesis of this compound and its analogs, developing a scalable and robust process is essential for potential commercial applications. beilstein-journals.org

Key metrics for evaluating the sustainability of a manufacturing process include the process mass intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. researchgate.net A lower PMI indicates a more efficient and greener process. Strategies to improve scalability and efficiency often focus on minimizing the number of synthetic steps, avoiding hazardous reagents, and eliminating the need for chromatographic purification. researchgate.net

The adoption of modern manufacturing technologies, such as continuous flow reactors, is a significant step toward improving scalability. semanticscholar.org Flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling hazardous reagents or reactive intermediates, and the potential for higher yields and purity. semanticscholar.orgsmolecule.com For instance, the industrial production of related ketones may employ flow reactors to optimize reaction conditions and enhance throughput. smolecule.com

In the context of the synthetic methods discussed, scaling up transition metal-catalyzed reactions requires careful consideration of catalyst cost, stability, and recyclability. The use of highly efficient catalysts at low loadings is crucial for economic viability. researchgate.net Similarly, for asymmetric synthesis, developing robust catalytic systems that perform well under process conditions is a key area of research. While many high-yielding, highly selective reactions are developed at the lab scale, their translation to multi-kilogram production requires significant process development and optimization. researchgate.netgoogle.com This includes ensuring consistent product quality, developing effective isolation procedures, and managing waste streams.

Reactivity at the Carbonyl Moiety

The ketone functionality is a primary site for chemical transformations, engaging in a variety of addition and reduction reactions. The proximity of the electron-withdrawing pyridine ring influences the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions to the Ketone Group

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic addition. This class of reactions is fundamental to forming new carbon-carbon and carbon-heteroatom bonds, providing pathways to more complex molecular architectures. Organometallic reagents, such as Grignard and organolithium compounds, are common nucleophiles for this purpose. For instance, the addition of 3-pyridyllithium to related phenyl alkyl ketones at low temperatures results in the formation of tertiary alcohols. nih.gov Similarly, the synthesis of related 2-acylpyridines can be achieved through the addition of Grignard reagents to pyridine esters, highlighting the general reactivity of such systems with strong carbon nucleophiles. uni-muenchen.de

The general scheme for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an aqueous workup to yield the corresponding tertiary alcohol. The pyridine nitrogen can influence the reaction by coordinating with the metal cation of the organometallic reagent, potentially affecting the stereochemical outcome and reaction rate.

Electrophilic Activation and Transformations of the Carbonyl Functionality

The reactivity of the carbonyl group can be enhanced through activation by electrophiles, typically Lewis acids. The Lewis acid coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and rendering it more susceptible to attack by even weak nucleophiles. This principle is a cornerstone of many catalytic processes.

A prime example of this activation is observed in the Corey-Bakshi-Shibata (CBS) reduction, where the boron atom of the oxazaborolidine catalyst coordinates to the ketone. nrochemistry.com This coordination enhances the Lewis acidity of the catalyst's boron atom, which in turn activates the borane (B79455) reducing agent. nrochemistry.comwikipedia.org This dual activation facilitates the efficient and stereoselective transfer of a hydride to the carbonyl carbon. nrochemistry.com While direct studies on this compound are not prevalent, the mechanism is general for a wide range of ketones.

Stereoselective Reduction Pathways (e.g., CBS Reduction, Hydride Reductions)

The reduction of the prochiral ketone in this compound to its corresponding secondary alcohol, 1-(Pyridin-2-yl)pentan-1-ol, can be achieved with high levels of stereocontrol using various methods.

Hydride Reductions: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₃) effectively reduce the ketone to an alcohol. smolecule.comuniversiteitleiden.nl These reactions typically proceed without significant stereoselectivity, yielding a racemic mixture of the (R)- and (S)-enantiomers unless a chiral auxiliary or catalyst is employed.

Corey-Bakshi-Shibata (CBS) Reduction: For the asymmetric synthesis of chiral alcohols, the CBS reduction is a powerful and widely used method. wikipedia.orgyoutube.com This reaction employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF). nrochemistry.comorganic-chemistry.org The catalyst coordinates with both the ketone and the borane, creating a highly organized, six-membered transition state that directs the hydride transfer to one face of the carbonyl group. nrochemistry.comyoutube.com This process reliably produces one enantiomer of the alcohol in high enantiomeric excess (ee). nrochemistry.comwikipedia.org The predictability and high selectivity of the CBS reduction make it invaluable for synthesizing optically active compounds. researchgate.net Studies have shown that attractive London dispersion forces between the catalyst and the substrate play a crucial role in determining the enantioselectivity, challenging the long-held view that it is governed solely by steric repulsion. nih.gov

Chemoenzymatic Reductions: An alternative approach to stereoselective reduction involves the use of whole-cell biocatalysts. uniba.it Various microorganisms, such as baker's yeast (Saccharomyces cerevisiae), have been shown to reduce ketones to alcohols with high enantioselectivity. uniba.it These enzymatic processes offer a green and effective route to chiral alcohols under mild reaction conditions.

Table 1: Comparison of Reduction Methods for Ketones

| Method | Reagent/Catalyst | Selectivity | Key Features |

|---|---|---|---|

| Hydride Reduction | NaBH₄ or LiAlH₄ | Generally non-selective (racemic product) | Simple, high-yielding, common laboratory procedure. smolecule.com |

| CBS Reduction | Chiral Oxazaborolidine, Borane (BH₃) | Highly enantioselective (high ee) | Catalytic, predictable stereochemical outcome. nrochemistry.comwikipedia.org |

| Chemoenzymatic Reduction | Whole cells (e.g., Baker's Yeast) | Highly enantioselective (high ee) | Green chemistry, mild conditions, substrate-dependent. uniba.it |

Reactivity of the Pyridine Heterocycle

The pyridine ring possesses a distinct electronic character that directs its reactivity. The electronegative nitrogen atom renders the ring electron-deficient, making it resistant to electrophilic attack but susceptible to nucleophilic substitution and metalation.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more difficult compared to benzene. wikipedia.org The nitrogen atom deactivates the ring towards electrophiles through its inductive effect. Furthermore, under the strongly acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) cation. wikipedia.orgrsc.org This positive charge further deactivates the ring, making substitution nearly impossible. wikipedia.org

The presence of the acyl group at the 2-position, being an electron-withdrawing group, further deactivates the ring. If a reaction were to occur, it would be directed to the C-3 or C-5 position, which are the least deactivated positions. A common strategy to achieve electrophilic substitution on pyridines involves the initial formation of a pyridine N-oxide. The N-oxide is an activated substrate that readily undergoes electrophilic substitution, after which the N-oxide functionality can be removed by reduction. wikipedia.org

Metalation and Directed Functionalization of the Pyridine Nucleus

The deprotonation of the pyridine ring (metalation) using strong bases is a powerful strategy for its functionalization. The resulting organometallic intermediate can then react with a wide range of electrophiles. The regioselectivity of this deprotonation is often controlled by a directing group. researchgate.net

In 2-acylpyridines like this compound, both the pyridine nitrogen and the carbonyl group can act as directing metalating groups. The use of strong, non-nucleophilic bases such as lithium tetramethylpiperidide (LiTMP) or TMPMgCl·LiCl can effect deprotonation at the position ortho to the directing group. researchgate.netasynt.com For a 2-substituted pyridine, this typically occurs at the C-3 position. However, competition between different directing sites and the potential for nucleophilic addition to the carbonyl group can complicate these reactions, often necessitating cryogenic temperatures to achieve high selectivity. researchgate.netasynt.com This directed ortho metalation (DoM) strategy is a cornerstone of modern heterocyclic chemistry, enabling the synthesis of highly substituted pyridine derivatives. researchgate.netresearchgate.net

N-Oxidation and Quaternization Strategies

The nitrogen atom of the pyridine ring in this compound is a key site for electrophilic attack. This reactivity allows for straightforward N-oxidation and quaternization reactions, which modify the electronic properties of the pyridine ring and can serve as a precursor for further functionalization.

N-Oxidation: The conversion of the pyridine nitrogen to a pyridine-N-oxide is a common strategy to alter its reactivity. The resulting N-oxide group enhances the reactivity of the pyridine ring towards both nucleophilic and electrophilic substitution. Oxidation is typically achieved using peroxy acids. For instance, the oxidation of related 2-acylpyridines to their corresponding N-oxides has been documented. ehu.es A general method involves treating the pyridine derivative with an oxidizing agent like peracetic acid or monoperoxyphthalic acid. orgsyn.org The N-oxide can then be used in further synthetic steps, for example, in palladium-catalyzed coupling reactions.

Quaternization: The pyridine nitrogen can be readily alkylated by reacting it with alkyl halides, a process known as quaternization. researchgate.net This reaction converts the neutral pyridine into a positively charged pyridinium salt. The reaction's efficiency can be influenced by the nature of the alkyl halide and the reaction conditions, including solvent and temperature. Microwave-assisted heating has been shown to accelerate quaternization reactions compared to conventional heating methods. researchgate.net The formation of these pyridinium salts is important as it significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

The table below summarizes typical conditions for these transformations.

| Transformation | Reagents | Typical Conditions | Product |

|---|---|---|---|

| N-Oxidation | Peracetic Acid (CH₃CO₃H) | Stirring at elevated temperatures (e.g., 85°C) orgsyn.org | 1-(1-Oxidopyridin-1-ium-2-yl)pentan-1-one |

| Quaternization | Alkyl Halide (e.g., Methyl Iodide) | Reflux in a suitable solvent (e.g., DMF) or microwave heating researchgate.netnih.gov | 2-Pentanoyl-1-alkylpyridin-1-ium Halide |

Transformations of the Alkyl Chain

The pentanoyl chain of this compound offers multiple positions for functionalization, most notably at the carbon atom adjacent to the carbonyl group (α-carbon) and at more distant positions.

Alpha-Functionalization Adjacent to the Carbonyl Group

The protons on the α-carbon (C2 of the pentanoyl chain) are acidic (pKa ≈ 20) due to the electron-withdrawing effect of the adjacent carbonyl group and the ability to form a resonance-stabilized enolate intermediate. ualberta.ca This acidity is the basis for a wide range of important carbon-carbon bond-forming reactions.

Enolate Formation and Alkylation: The α-protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. ualberta.ca This enolate is a potent nucleophile and can react with various electrophiles in SN2-type reactions. For example, reaction with an alkyl halide introduces a new alkyl group at the α-position. ualberta.calibretexts.org

Aldol (B89426) and Claisen-Schmidt Reactions: The enolate of this compound can also act as a nucleophile towards other carbonyl compounds, including another molecule of itself (an aldol reaction) or an aryl aldehyde (a Claisen-Schmidt condensation). libretexts.org These reactions result in the formation of β-hydroxy ketones, which can often be dehydrated under the reaction conditions to yield α,β-unsaturated ketones. libretexts.orgyoutube.com

The following table outlines several key α-functionalization reactions.

| Reaction Type | Key Reagents | Intermediate | General Product Type |

|---|---|---|---|

| Halogenation | Br₂ or Cl₂, Acid or Base catalyst | Enol or Enolate | 2-Halo-1-(pyridin-2-yl)pentan-1-one ualberta.ca |

| Alkylation | 1. LDA (or other strong base) 2. Alkyl Halide (R-X) | Enolate | 2-Alkyl-1-(pyridin-2-yl)pentan-1-one ualberta.calibretexts.org |

| Aldol Condensation | Base (e.g., NaOH) or Acid catalyst | Enolate or Enol | β-Hydroxy ketone or α,β-Unsaturated ketone libretexts.org |

Remote Functionalization and Alkyl Chain Derivatization

Functionalizing the more remote C-H bonds (β, γ, δ positions) of the alkyl chain is significantly more challenging due to their lower reactivity compared to the α-protons. However, advanced synthetic methods, often involving radical intermediates or directed catalysis, can achieve this.

One strategy involves the use of photoredox catalysis in combination with a directing group. For the related class of 1-(o-iodoaryl)alkan-1-ones, a radical-relay mechanism has been demonstrated where an aryl radical, generated via halogen-atom transfer (XAT), selectively abstracts a hydrogen atom from a remote C(sp³)–H bond through a process called hydrogen atom transfer (HAT). rsc.org This generates a carbon-centered radical on the alkyl chain which can then be trapped by a coupling partner. While not demonstrated specifically for this compound, the principle of using the aromatic system to direct remote functionalization is applicable. The pyridine nitrogen itself could potentially act as a directing group in metal-catalyzed C-H activation reactions.

Another approach is the multi-carbon homologation of aryl ketones via C-C bond cleavage and subsequent cross-coupling with alkenols, a process that effectively derivatizes the entire alkyl chain. nih.gov

Elucidation of Reaction Mechanisms and Kinetic Profiles

Understanding the detailed mechanisms and energy landscapes of these reactions is crucial for optimizing conditions and predicting outcomes.

Detailed Mechanistic Studies of Transformation Pathways

Mechanistic studies often combine kinetic experiments, isotopic labeling, and computational analysis to map out the reaction pathway.

α-Substitution: The mechanism for acid-catalyzed α-halogenation involves the rate-limiting formation of an enol tautomer, which then rapidly attacks the halogen. libretexts.org In contrast, the base-catalyzed pathway proceeds through a rapidly formed enolate anion, which then acts as the nucleophile. ualberta.ca Kinetic studies often show that the rate of these reactions is dependent on the concentration of the ketone and the catalyst, but independent of the electrophile's concentration (at low to moderate levels), confirming that enol or enolate formation is the rate-determining step. libretexts.org

Remote C-H Functionalization: For radical-mediated remote functionalization, mechanisms are often complex chain reactions. For example, in the iodoarene-directed photoredox arylation, the proposed mechanism involves a series of single-electron transfers (SET), halogen-atom transfers (XAT), and hydrogen-atom transfers (HAT) to relay the reactive site from the aromatic ring to the desired C(sp³)–H bond. rsc.org

N-Oxidation: The reaction of pyridines with peroxy acids is believed to proceed via a concerted mechanism involving a nucleophilic attack of the pyridine nitrogen on the electrophilic peroxide oxygen.

Energy Profile Analysis and Transition State Characterization

Transition state theory provides a framework for understanding reaction rates based on the energy of the transition state—the highest energy point along the reaction coordinate. wikipedia.org Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these energy profiles and characterizing the geometry of transition states.

For a reaction like the aldol addition, computational models can calculate the energy barrier (activation energy) for the nucleophilic attack of the enolate on the carbonyl carbon. The transition state would feature a partially formed carbon-carbon bond and a developing negative charge on the carbonyl oxygen. researchgate.net The stability of this transition state, which is influenced by steric and electronic factors, determines the reaction rate.

Similarly, for a remote C-H activation reaction, DFT calculations can help elucidate the feasibility of different HAT steps by comparing the activation energies of competing pathways, thereby explaining the observed regioselectivity. rsc.org These models can also predict the structure of the key transition state, for example, the six-membered ring structure often invoked in 1,5-HAT processes. rsc.org

Derivatization and Advanced Functionalization Strategies for 1 Pyridin 2 Yl Pentan 1 One

Stereocontrolled Modifications of the Pentanone Side Chain

The pentanone side chain, particularly the carbonyl group and the adjacent methylene (B1212753) group, is a key site for introducing structural complexity and chirality.

The ketone moiety of 1-(Pyridin-2-YL)pentan-1-one is a prime target for asymmetric reactions to introduce a stereogenic center. The primary methods involve the enantioselective reduction of the carbonyl group to a hydroxyl group or asymmetric reductive amination to form a chiral amine.

Asymmetric Reduction and Reductive Amination: Transition-metal-catalyzed asymmetric reduction is a powerful tool for producing enantiopure chiral alcohols. For 2-acylpyridines, catalysts based on ruthenium, rhodium, and iridium complexed with chiral ligands have demonstrated high efficacy and enantioselectivity. Similarly, direct asymmetric reductive amination (DARA) can convert the ketone directly into a chiral primary amine using a chiral catalyst and an ammonia (B1221849) source, bypassing the need for intermediate steps. A study on the DARA of 2-acetyl-6-substituted pyridines using a Ru(OAc)₂{(S)-binap} catalyst achieved excellent enantioselectivity, providing a direct route to chiral amines from related ketones.

Asymmetric Henry Reaction: Another approach to introduce a chiral center is through carbon-carbon bond-forming reactions. The asymmetric Henry (nitroaldol) reaction, for instance, can be applied to 2-acylpyridine N-oxides. This reaction, catalyzed by a chiral metal complex, forms a β-nitro alcohol with two new stereocenters. A study demonstrated that a novel mononuclear Ni-aminophenol sulfonamide complex could effectively catalyze this transformation with high enantioselectivity.

| Reaction Type | Substrate Type | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Amination | 2-Acetyl-6-substituted Pyridines | Ru(OAc)₂{(S)-binap} / NH₄TFA | Chiral Primary Amine | >94% | |

| Asymmetric Henry Reaction | 2-Acylpyridine N-oxides | Ni-aminophenol sulfonamide complex | Chiral β-Nitro Alcohol | up to 99% | |

| Asymmetric Transfer Hydrogenation | 2-Pyridine Ketones | Fe, Rh, Ru, Ir complexes | Chiral Alcohol | High |

Modifying the length and structure of the five-carbon chain can be achieved through several classical and modern organic reactions.

Addition of Carbon Nucleophiles: The carbonyl group readily reacts with organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents. This reaction adds the "R" group to the carbonyl carbon, and after an acidic workup, produces a tertiary alcohol, creating a branched structure at the C1 position.

Wittig Reaction: The Wittig reaction converts the ketone into an alkene. By choosing an appropriate phosphorus ylide, a carbon chain of desired length and structure can be appended. The resulting alkene can then be hydrogenated to yield a saturated, elongated side chain.

Aldol (B89426) Condensation: The methylene group adjacent to the carbonyl (the α-carbon) can be deprotonated to form an enolate. This enolate can then act as a nucleophile, reacting with aldehydes or ketones in an aldol condensation reaction to form a β-hydroxy ketone, effectively adding a new carbon-carbon bond and functionalizing the side chain.

α-Alkylation: While direct alkylation of the ketone at the α-position can be challenging due to competing reactions, it can be achieved by first converting the ketone to an enamine or enolate, which can then be alkylated with an alkyl halide. A more advanced strategy involves the reduction of the ketone to an alkyl group, followed by enantioselective alkylation of the now activated 2-alkylpyridine using chiral lithium amides as non-covalent stereodirecting auxiliaries.

Diversification of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity. Modern synthetic methods, particularly C-H functionalization, have enabled the introduction of a wide array of substituents at various positions.

Direct C-H functionalization offers an atom-economical way to add substituents to the pyridine ring without pre-functionalization.

Alkylation: Transition metal catalysts, particularly those based on rhodium and rare-earth metals, can catalyze the direct alkylation of pyridines. Rhodium-catalyzed intramolecular C-H functionalization allows for the cyclization of pyridines with tethered alkenes, creating complex bicyclic structures. Radical reactions, for instance, using carboxylic acids in the presence of a persulfate and silver catalyst, can also introduce alkyl groups, often at the 2, 4, or 6 positions.

Halogenation and Other Substitutions: While electrophilic aromatic substitution on pyridine is difficult, it typically occurs at the 3-position under harsh conditions. A more effective strategy is to first convert the pyridine to its N-oxide, which activates the 2- and 4-positions for both electrophilic and nucleophilic attack. After the desired functional group is installed, the N-oxide can be deoxygenated.

| Reaction | Reagents/Catalyst | Position(s) Targeted | Comments | Reference |

|---|---|---|---|---|

| C-H Alkylation | Olefins / Rare-earth metal complexes | ortho-Csp²–H | Atom-economical route to alkylated pyridines. | |

| Intramolecular C-H Cyclization | Tethered Alkenes / Rh(I) catalyst | Varies (e.g., C5) | Forms multicyclic pyridine derivatives. | |

| Radical Alkylation | R-COOH, (NH₄)₂S₂O₈, Ag⁺ | 2, 4, or 6 | Utilizes alkyl radicals generated from carboxylic acids. |

A frontier in synthetic chemistry is "skeletal editing," which involves the precise rearrangement or substitution of atoms within a core ring structure. This allows for the transformation of the pyridine nucleus into other aromatic systems.

Recent breakthroughs have demonstrated the ability to perform skeletal editing on pyridines. One strategy involves a sequence of dearomatization, cycloaddition, and rearomatizing retro-cycloaddition to achieve an atom-pair swap. This method can convert a C-N pair within the pyridine ring into a C-C pair, thus transforming the pyridine into a substituted benzene or naphthalene. Another remarkable transformation is the conversion of a pyridine into a pyridazine. This is achieved by replacing a ring carbon atom with a nitrogen atom, effectively editing the heterocyclic core. These strategies enable the late-stage diversification of complex molecules, providing access to novel structural analogues that would be difficult to synthesize through traditional methods.

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. The structure of this compound, with its ketone functionality and nucleophilic nitrogen, makes it a potential candidate for incorporation into MCRs.

One of the classical MCRs for pyridine synthesis is the Hantzsch dihydropyridine synthesis, which involves an aldehyde, two equivalents of a β-keto ester, and ammonia. While not a direct substrate, the structural motifs in this compound are relevant to other pyridine-forming MCRs.

The Kröhnke pyridine synthesis is particularly relevant. This reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound, with ammonium (B1175870) acetate (B1210297) as the nitrogen source. This compound could be readily converted into the necessary α-pyridinium ketone salt by reaction with iodine and pyridine. This salt could then participate in a Kröhnke synthesis with a chalcone derivative, for example, to produce a highly substituted terpyridine. This approach highlights how the compound can serve as a versatile building block for constructing more complex, poly-aromatic systems in a single, convergent step.

Selective Functionalization for Specific Applications

The strategic derivatization of this compound is a key approach in medicinal chemistry and materials science to develop novel compounds with tailored properties. Selective functionalization allows for the fine-tuning of the molecule's steric, electronic, and physicochemical characteristics to optimize its interaction with specific biological targets or to impart desired material properties. Research into analogous pyridinone and pyridine derivatives has highlighted several successful strategies for achieving selectivity, which can be extrapolated to the this compound scaffold. These strategies often focus on modifications of the pyridine ring, the pentanoyl chain, or both, to achieve desired therapeutic effects such as kinase inhibition, anti-inflammatory activity, and analgesia.

Targeting Protein Kinases through Selective Modification

Protein kinases are a crucial class of enzymes that are often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention. The design of kinase inhibitors frequently involves creating molecules that can fit into the ATP-binding pocket of a specific kinase. The pyridin-2-yl moiety of this compound serves as a valuable scaffold for this purpose.

For instance, novel pyridin-2-yl urea inhibitors have been developed to target Apoptosis signal-regulating kinase 1 (ASK1), a key player in the mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov In one study, the inhibitory activity of these compounds was found to be highly dependent on the substitution pattern. For example, compounds with a methoxy group demonstrated significantly stronger inhibition compared to those with a trifluoromethyl group. The position of the substituent was also critical, as highlighted by the differing activities of positional isomers. nih.gov One of the most potent compounds identified had an IC50 value of 1.55 ± 0.27 nM. nih.gov This demonstrates that selective functionalization of the pyridine ring can lead to highly potent and specific kinase inhibitors.

Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR). rsc.org The strategic addition of various functional groups to the core structure resulted in compounds with nanomolar inhibitory concentrations against FGFR1, 2, and 3. One promising derivative exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.org This work underscores the potential of developing targeted cancer therapies by selectively modifying the pyridine scaffold.

Functionalization for Anti-inflammatory and Analgesic Applications

Chronic pain and inflammation are complex conditions that necessitate the development of novel therapeutic agents. The functionalization of pyridine-containing scaffolds has shown promise in yielding compounds with significant anti-inflammatory and analgesic properties.

A study on 3,5-disubstituted pyridin-2(1H)-ones revealed that structural modifications around the core scaffold could lead to potent anti-allodynic effects in a rat model of inflammatory pain. nih.gov The research team systematically replaced a nitrogen-linking group at the 5-position with an aminocarbonyl or an oxygen atom, with some of the resulting compounds retaining good activity. nih.gov Notably, O-methylation of a derivative led to a compound that exhibited 85% inhibition of capsaicin-induced mechanical allodynia, a significant improvement over the parent compound. nih.gov

Furthermore, a series of pyridazinone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov The study found that specific substitutions on the pyridazinone ring resulted in compounds with good anti-inflammatory potential, comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov For example, compounds with chloro substitutions demonstrated superior anti-inflammatory activity compared to those with methyl substitutions. nih.gov These findings highlight how selective functionalization can enhance the desired therapeutic effects while potentially improving the safety profile, as these compounds also showed a superior gastrointestinal safety profile compared to ibuprofen. nih.gov

Derivatization for Other Therapeutic Targets

The versatility of the pyridine scaffold allows for its adaptation to target a wide array of biological molecules. For example, delocalized lipophilic cation (DLC)-functionalized carboranes have been evaluated as innovative anticancer agents. nih.gov These compounds demonstrated marked in vitro selectivity, inhibiting the growth of cancer cell lines at concentrations approximately 10-fold lower than those affecting normal cells. nih.gov The mechanism of action was found to involve the activation of the p53/p21 axis. nih.gov

In another application, atpenin analogs, which are penta-substituted pyridine-based natural products, have been synthesized as potent inhibitors of complex II (succinate-ubiquinone oxidoreductase) in the mitochondrial respiratory chain. nih.gov These compounds are being investigated as potential agricultural fungicides. One synthetic analog demonstrated even greater potency than the naturally occurring atpenin A5 against both mammalian and fungal forms of the enzyme. nih.gov

The following table summarizes the selective functionalization strategies and their specific applications based on the discussed research findings:

| Derivative Class | Selective Functionalization Strategy | Specific Application | Key Research Finding |

| Pyridin-2-yl ureas | Substitution on the pyridine ring (e.g., methoxy vs. trifluoromethyl) | ASK1 Kinase Inhibition | Methoxy-substituted compounds showed significantly higher potency (IC50 = 1.55 ± 0.27 nM) nih.gov |

| 1H-pyrrolo[2,3-b]pyridines | Modification of the pyrrolopyridine core | FGFR Inhibition for Cancer Therapy | A derivative showed potent activity with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively rsc.org |

| 3,5-disubstituted pyridin-2(1H)-ones | O-methylation and substitution at the 5-position | Analgesia (Anti-allodynic effect) | An O-methylated derivative exhibited 85% inhibition of capsaicin-induced mechanical allodynia nih.gov |

| Pyridazinones | Chloro vs. methyl substitution on the pyridazinone ring | Anti-inflammatory | Chloro-substituted compounds showed superior anti-inflammatory activity compared to methyl-substituted ones nih.gov |

| DLC-functionalized carboranes | Attachment of delocalized lipophilic cations | Cancer Therapy | Showed selective growth inhibition of cancer cells (10-fold lower concentration than normal cells) via p53/p21 pathway activation nih.gov |

| Atpenin analogs | Synthesis of penta-substituted pyridine derivatives | Fungicides (Mitochondrial Complex II Inhibition) | A synthetic analog exhibited higher potency than the natural product atpenin A5 nih.gov |

Coordination Chemistry and Metal Complexation Studies of 1 Pyridin 2 Yl Pentan 1 One

Ligand Design Principles and Chelation Modes

The design of ligands is a critical aspect of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. For 1-(pyridin-2-yl)pentan-1-one, its efficacy as a ligand is rooted in the strategic placement of its donor atoms.

This compound possesses two potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This arrangement allows for two primary coordination modes.

Monodentate Coordination: In this mode, the ligand coordinates to a metal center through only one of its donor atoms, typically the more Lewis basic pyridine nitrogen. This type of coordination is common for pyridine and its derivatives. jscimedcentral.comresearchgate.net

Bidentate Chelation: The proximity of the carbonyl oxygen to the pyridine nitrogen allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. researchgate.net This N,O-bidentate coordination is a well-documented behavior for 2-acylpyridine ligands and is generally the preferred mode of binding as the chelate effect provides additional thermodynamic stability to the resulting complex. iau.irpurdue.edu

The coordination behavior can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of competing ligands.

The coordination of this compound to a metal center is also governed by steric and electronic factors.

Electronic Effects: The pyridine ring is a π-acceptor, which can influence the electronic properties of the metal center upon coordination. wikipedia.org The electron-donating or withdrawing nature of substituents on the pyridine ring can modulate the ligand's basicity and, consequently, the strength of the metal-ligand bond. In the case of this compound, the pentanoyl group has a slight electron-withdrawing effect, which can influence the electron density on the pyridine nitrogen. The interplay of σ-donation and π-acceptance capabilities of the ligand with the metal d-orbitals is a key determinant of complex stability and reactivity. nih.govnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-acylpyridine ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metals, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands, including 2-acylpyridines.

Synthesis: The general synthetic route involves the direct reaction of this compound with metal salts such as silver(I) nitrate, copper(II) chloride, or nickel(II) acetate (B1210297) in a solvent like ethanol, methanol (B129727), or acetonitrile. jscimedcentral.comasianpubs.org The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. The resulting complexes can then be isolated by crystallization.

Characterization: A suite of analytical techniques is employed to characterize the resulting complexes.

Infrared (IR) Spectroscopy: A shift in the C=O stretching frequency to a lower wavenumber upon complexation is indicative of coordination of the carbonyl oxygen to the metal center. Changes in the vibrational modes of the pyridine ring also confirm its involvement in bonding.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are sensitive to the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to probe the changes in the chemical shifts of the ligand upon coordination.

The following table summarizes typical coordination numbers and geometries for Ag(I), Cu(II), and Ni(II) complexes with pyridyl ligands.

| Metal Ion | Typical Coordination Number | Common Geometries |

| Ag(I) | 2, 4 | Linear, Tetrahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |

While this compound itself is a mononuclear ligand, derivatives of pyridyl ketones can be designed to bridge multiple metal centers, leading to the formation of homo- and heterobimetallic complexes. For instance, ligands incorporating multiple pyridyl ketone units or those with additional bridging functionalities can facilitate the assembly of such polynuclear structures. The study of these bimetallic complexes is of interest for their potential applications in catalysis and materials science.

Structural Elucidation and Bonding Analysis in Metal Complexes

The precise arrangement of atoms in a metal complex and the nature of the chemical bonds are fundamental to understanding its properties.

Structural Elucidation: As previously mentioned, single-crystal X-ray diffraction is the most powerful technique for determining the solid-state structure of metal complexes. nih.gov For complexes of 2-acylpyridine ligands, this method can confirm the bidentate N,O-coordination, reveal the coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar), and provide detailed information on bond distances and angles. researchgate.netacs.org

Bonding Analysis: The interaction between the ligand and the metal can be described using theories such as Valence Bond Theory, Crystal Field Theory, and Ligand Field Theory. These models help to explain the electronic structure, magnetic properties, and spectroscopic features of the complexes. The bonding in transition metal complexes is generally considered to have both covalent and ionic character. The pyridine nitrogen forms a sigma bond with the metal by donating its lone pair of electrons. The carbonyl oxygen also donates a lone pair to form a sigma bond. In addition, there can be a degree of π-backbonding from the metal d-orbitals to the π* orbitals of the pyridine ring, which can strengthen the metal-ligand bond. wikipedia.org

Investigation of Coordination Geometries

The coordination chemistry of ligands containing a pyridine ring is extensive, owing to the Lewis basicity of the nitrogen atom. jscimedcentral.com In the case of 2-acylpyridines, such as this compound, the molecule possesses two potential donor sites: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This arrangement facilitates the formation of a stable five-membered chelate ring upon coordination to a metal center. This bidentate N,O-coordination is a common feature for this class of ligands.

The resulting coordination geometry around the central metal ion is influenced by several factors, including the metal's oxidation state, its electronic configuration, the steric bulk of the ligand, and the nature of other co-ligands or counter-ions in the coordination sphere. For transition metal complexes of this compound, several geometries can be anticipated.

With first-row transition metals like Mn(II), Co(II), and Ni(II), octahedral geometries are commonly observed, often formulated as [M(L)₂X₂], where 'L' represents the this compound ligand and 'X' can be a halide or a solvent molecule. researchgate.net For instance, complexes of Mn(II), Ni(II), and Co(II) with hydrazone derivatives of 2-acetylpyridine (B122185) have been reported to adopt octahedral geometries. researchgate.net

For d⁸ metals such as Pd(II) and Pt(II), or d⁹ metals like Cu(II), square planar geometries are prevalent. researchgate.netnih.gov These are typically of the type [M(L)₂]X₂ or [M(L)X₂]. The formation of a square planar arrangement is well-documented for Cu(II) complexes with similar ligands. nih.gov Depending on the reaction conditions and the specific metal ion, tetrahedral or distorted square pyramidal geometries are also possible. ias.ac.inmdpi.com

| Metal Ion | Typical d-Electron Configuration | Anticipated Coordination Number | Common Geometry | Hypothetical Complex Formula |

|---|---|---|---|---|

| Mn(II) | d⁵ | 6 | Octahedral | [Mn(L)₂Cl₂] |

| Co(II) | d⁷ | 6 | Octahedral | [Co(L)₂(H₂O)₂]Cl₂ |

| Ni(II) | d⁸ | 6 | Octahedral | [Ni(L)₂(H₂O)₂]Cl₂ |

| Cu(II) | d⁹ | 4 | Square Planar / Distorted Octahedral | [Cu(L)₂]Cl₂ |

| Pd(II) | d⁸ | 4 | Square Planar | [Pd(L)₂]Cl₂ |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand bond in coordination complexes. The coordination of this compound to a metal ion would be expected to induce characteristic shifts in its spectral features.

Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand would show a strong absorption band corresponding to the carbonyl group stretching vibration (ν(C=O)), typically in the region of 1680-1700 cm⁻¹. Upon coordination to a metal ion through the carbonyl oxygen, a shift of this band to a lower frequency (a redshift) is expected. This shift is indicative of the weakening of the C=O bond due to the drainage of electron density towards the metal center. researchgate.net Additionally, vibrations associated with the pyridine ring, particularly the C=N stretching frequency, are expected to shift to higher frequencies (a blueshift) upon coordination of the pyridine nitrogen. researchgate.net

Electronic (UV-Visible) Spectroscopy: The electronic spectrum of the ligand would be dominated by π→π* and n→π* transitions. Upon complexation, these intraligand transition bands may shift. More significantly, the formation of transition metal complexes gives rise to new absorption bands in the visible region. These bands are typically due to d-d electronic transitions within the metal's d-orbitals. The position and intensity of these bands provide information about the coordination geometry and the ligand field strength. For instance, octahedral Co(II), Ni(II), and Cu(II) complexes with related ligands exhibit characteristic d-d transition bands. researchgate.netnih.gov Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands may also appear, which are generally more intense than d-d bands.

| Spectroscopic Technique | Observed Feature | Anticipated Wavenumber/Wavelength | Assignment |

|---|---|---|---|

| IR (cm⁻¹) | ν(C=O) | ~1650-1670 | Coordinated Carbonyl Stretch |

| Pyridine Ring Vibration | ~1600-1610 | Coordinated Pyridine C=N Stretch | |

| UV-Vis (nm) | d-d transition 1 | ~950-1050 | ³A₂g → ³T₂g |

| d-d transition 2 | ~580-650 | ³A₂g → ³T₁g(F) | |

| Charge Transfer | <400 | LMCT |

Potential Applications of this compound Metal Complexes

While direct applications of this compound complexes have not been reported, the broader family of pyridine-based metal complexes is known for a wide range of applications, primarily in catalysis and medicinal chemistry.

Catalysis: Palladium(II) complexes containing pyridine ligands have demonstrated high efficiency as precatalysts in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The pyridine ligand can stabilize the metal center and influence the catalytic activity. Similarly, iron(II) and chromium(III) complexes with pyridine-containing ligands have been investigated for the oligomerization of olefins. mdpi.com It is plausible that complexes of this compound with metals like palladium, nickel, or iron could exhibit catalytic activity in various organic transformations.

Biological Applications: Metal complexes often exhibit enhanced biological activity compared to the free ligands. mdpi.com This is frequently attributed to the principles of chelation theory, where complexation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Metal complexes of ligands structurally related to this compound, such as Schiff bases and hydrazones of 2-acetylpyridine, have shown significant antimicrobial and antifungal activities. mdpi.comnih.govresearchgate.net For example, various transition metal complexes have been screened for their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. mdpi.comresearchgate.net Furthermore, some copper and platinum complexes with pyridine-based ligands have been investigated for their potential as anticancer agents, with their mode of action often involving interaction with DNA. japsonline.com Therefore, metal complexes of this compound could be promising candidates for screening as antimicrobial or cytotoxic agents.

Catalytic Applications and Organocatalysis Involving 1 Pyridin 2 Yl Pentan 1 One Frameworks

Role as a Ligand in Transition Metal Catalysis

The pyridine (B92270) nitrogen atom in 1-(Pyridin-2-YL)pentan-1-one provides a potential coordination site for transition metals, a fundamental characteristic for its use as a ligand in catalysis. researchgate.net The electronic and steric properties of such ligands can significantly influence the outcome of a catalytic reaction. nih.gov

Design of Chiral Ligands for Asymmetric Transformations (e.g., Hydrophosphination)

The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to achieve high enantioselectivity in chemical transformations. nih.gov Pyridine-containing structures are frequently incorporated into chiral ligand scaffolds. nih.govresearchgate.net These ligands can be rendered chiral by introducing stereogenic centers or elements of planar or axial chirality.

In the context of this compound, the pentanoyl chain offers a site for chemical modification to introduce chirality. For instance, asymmetric reduction of the ketone or functionalization of the aliphatic chain could lead to chiral derivatives. However, the scientific literature does not currently contain specific examples of chiral ligands derived from this compound being designed or utilized for asymmetric transformations such as hydrophosphination. General principles of chiral ligand design often focus on creating a well-defined and rigid chiral environment around the metal center to effectively control the stereochemical outcome of the reaction. tcichemicals.comnih.gov

Ligand Effects on Catalyst Activity and Selectivity

The electronic and steric properties of a ligand are crucial in determining the activity and selectivity of a transition metal catalyst. For pyridine-based ligands, substituents on the pyridine ring or adjacent groups can modulate the electron density at the nitrogen atom, thereby influencing the strength of the metal-ligand bond. This, in turn, can affect the catalytic cycle's elementary steps, such as oxidative addition and reductive elimination.

While no specific studies on the ligand effects of this compound have been reported, general principles suggest that the pentanoyl group, being electron-withdrawing, could influence the electronic properties of the pyridine ring. The steric bulk of the pentanoyl chain might also play a role in controlling access to the metal center, thereby influencing substrate coordination and selectivity.

Exploration in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Pyridine and its derivatives can function as organocatalysts, often through the formation of reactive intermediates or by activating substrates via non-covalent interactions.

Activation of Substrates via Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are increasingly recognized as key elements in organocatalysis for substrate activation and stereocontrol. nih.govresearchgate.netnih.govchemrxiv.org The carbonyl group and the pyridine ring of this compound present opportunities for such interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the pyridine ring can engage in π-stacking or hydrogen bonding.

While these are plausible modes of interaction, the current body of scientific literature does not provide specific examples of this compound or its derivatives being employed to activate substrates through these non-covalent interactions in an organocatalytic setting.

Development of Organocatalytic Systems

The development of new organocatalytic systems often involves the rational design of molecules that can effectively promote a desired transformation. While pyridine-based structures are integral to many organocatalysts, there is no available research detailing the development of organocatalytic systems based on the this compound framework.

Mechanistic Understanding of Catalytic Cycles

A deep understanding of the catalytic cycle is crucial for the optimization and development of new catalysts. This involves identifying key intermediates, transition states, and the rate-determining step of the reaction.

Given the absence of specific catalytic applications for this compound in the literature, there are consequently no mechanistic studies available that detail its involvement in a catalytic cycle. General mechanistic principles for transition metal catalysis involving pyridine ligands often involve coordination of the pyridine nitrogen to the metal center, followed by substrate activation and subsequent catalytic turnover. digitellinc.comnih.gov In organocatalysis, mechanisms could involve the formation of covalent intermediates or activation through non-covalent interactions. qub.ac.uk

Intermediates and Transition States in Catalytic Pathways

The catalytic cycle of reactions involving 2-acylpyridine ligands, and by extension, the this compound framework, typically involves several key intermediates and transition states. In transition metal catalysis, the initial step often involves the coordination of the 2-acylpyridine ligand to the metal center.

Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating the structures and energies of these transient species. For related catalytic systems, DFT calculations have been used to model transition states, providing insights into the reaction mechanism and the factors controlling selectivity. uchicago.edu For example, in the palladium-catalyzed ortho-arylation of 2-phenylpyridine, the proposed mechanism involves the formation of a palladacycle intermediate, followed by oxidative addition and reductive elimination. rsc.org

In the context of organocatalysis, pyridine derivatives can act as Lewis bases. For example, pyridine is known to catalyze the acetylation of phenols and alcohols. nih.gov The catalytic cycle is proposed to involve the formation of a highly reactive acylpyridinium ion intermediate. The stability of such acylpyridinium cations has been studied and is influenced by substituents on the pyridine ring. researchgate.net While direct studies on this compound are not available, it is plausible that it could participate in similar acyl transfer reactions through the formation of an analogous acylpyridinium intermediate.

The table below summarizes plausible intermediates and transition states in catalytic pathways involving frameworks analogous to this compound, based on studies of related compounds.

| Catalytic Process | Plausible Intermediate(s) | Plausible Transition State(s) |

| Pd-catalyzed C-H Activation | Palladacycle, Pd(IV) species | Oxidative Addition TS, Reductive Elimination TS |

| Acyl Transfer (Organocatalysis) | Acylpyridinium ion | Nucleophilic attack on carbonyl, Acyl group transfer |

Catalyst Stability and Recyclability

The stability and recyclability of a catalyst are critical factors for its practical application in industrial processes. For catalysts incorporating the this compound framework, either as a ligand or as the catalyst itself, several factors can influence their longevity and potential for reuse.

Catalyst Deactivation Pathways:

Catalyst deactivation can occur through various mechanisms, including poisoning, fouling, and thermal degradation. mdpi.com In the case of pyridine-based ligands, strong coordination of the nitrogen atom to the metal center can sometimes lead to catalyst inhibition or deactivation by blocking coordination sites required for the catalytic cycle. rsc.org The formation of inactive dimeric species has also been identified as a deactivation pathway for some pyridine(diimine) iron catalysts. acs.org

Furthermore, the reaction conditions, such as temperature and the presence of impurities in the reactants or solvents, can affect catalyst stability. For supported metal catalysts, leaching of the active metal from the support is a common deactivation mechanism.

Strategies for Enhancing Stability and Recyclability:

Several strategies can be employed to improve the stability and facilitate the recycling of catalysts. One common approach is the heterogenization of a homogeneous catalyst by anchoring it to a solid support, such as silica, polymers, or magnetic nanoparticles. This allows for easy separation of the catalyst from the reaction mixture by filtration or magnetic separation, enabling its reuse in subsequent reaction cycles.

For instance, the recyclability of various palladium catalysts supported on different materials has been demonstrated in cross-coupling reactions. The choice of support and the method of catalyst immobilization can significantly impact the catalyst's stability and resistance to leaching.

The table below outlines potential deactivation mechanisms and strategies to enhance the stability and recyclability of catalysts based on the this compound framework, drawing parallels from studies on related catalytic systems.

| Factor | Potential Deactivation Mechanism | Strategy for Improvement |

| Ligand-related | Strong coordination leading to site blockage, Ligand degradation | Modification of ligand structure to tune coordination strength, Use of more robust ligand backbones |

| Metal-related | Leaching from support (for heterogeneous catalysts), Agglomeration of metal nanoparticles | Stronger anchoring of the metal to the support, Use of stabilizing agents |

| Process-related | Thermal degradation, Poisoning by impurities | Optimization of reaction conditions (temperature, pressure), Purification of reactants and solvents |

| Recyclability | Difficult separation of homogeneous catalyst | Heterogenization on a solid support (e.g., silica, polymer, magnetic nanoparticles) |

While specific data on the recyclability of catalysts derived from this compound is not currently available in the scientific literature, the general principles of catalyst design and engineering provide a framework for developing stable and reusable catalytic systems based on this molecular scaffold.

Based on the available research, a detailed article focusing solely on the supramolecular chemistry and self-assembly phenomena of the specific compound this compound cannot be generated. Scientific literature extensively covers related pyridine-ketone scaffolds and their derivatives, but specific studies detailing the hydrogen bonding networks, pi-stacking interactions, design of self-assembling systems, and crystal engineering of this compound are not present in the provided search results.

The principles of supramolecular chemistry can be applied to predict the behavior of pyridine-ketone compounds. For instance, the nitrogen atom in the pyridine ring and the oxygen atom of the ketone group are potential sites for hydrogen bonding. Aromatic pyridine rings are also known to participate in π-stacking interactions, which are crucial for the formation of ordered structures. researchgate.netnih.gov However, without specific experimental data for this compound, a scientifically accurate and thorough article adhering to the requested outline cannot be constructed.

For context, related molecules demonstrate the following behaviors:

Hydrogen Bonding: A derivative, 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, shows weak intermolecular C—H⋯O hydrogen bonds in its crystal structure, which link the molecules into a supramolecular sheet. researchgate.net Another related molecule exhibits intramolecular C—H⋯N contacts. nih.gov

Pi-Stacking and Aromatic Interactions: In the crystal structure of 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione, supramolecular chains are formed through π–π interactions between the pyridyl rings. nih.gov The importance of π-π interactions in the crystal packing of organic molecules containing aromatic rings is a well-established principle. researchgate.net